1-(2-Fluorophenyl)-5-(2-methylpropyl)-1H-1,2,4-triazole-3-carboxylic acid 1-(2-Fluorophenyl)-5-(2-methylpropyl)-1H-1,2,4-triazole-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17712573
InChI: InChI=1S/C13H14FN3O2/c1-8(2)7-11-15-12(13(18)19)16-17(11)10-6-4-3-5-9(10)14/h3-6,8H,7H2,1-2H3,(H,18,19)
SMILES:
Molecular Formula: C13H14FN3O2
Molecular Weight: 263.27 g/mol

1-(2-Fluorophenyl)-5-(2-methylpropyl)-1H-1,2,4-triazole-3-carboxylic acid

CAS No.:

Cat. No.: VC17712573

Molecular Formula: C13H14FN3O2

Molecular Weight: 263.27 g/mol

* For research use only. Not for human or veterinary use.

1-(2-Fluorophenyl)-5-(2-methylpropyl)-1H-1,2,4-triazole-3-carboxylic acid -

Specification

Molecular Formula C13H14FN3O2
Molecular Weight 263.27 g/mol
IUPAC Name 1-(2-fluorophenyl)-5-(2-methylpropyl)-1,2,4-triazole-3-carboxylic acid
Standard InChI InChI=1S/C13H14FN3O2/c1-8(2)7-11-15-12(13(18)19)16-17(11)10-6-4-3-5-9(10)14/h3-6,8H,7H2,1-2H3,(H,18,19)
Standard InChI Key SBIJICQNEAQCIK-UHFFFAOYSA-N
Canonical SMILES CC(C)CC1=NC(=NN1C2=CC=CC=C2F)C(=O)O

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound’s IUPAC name, 1-(2-fluorophenyl)-5-(2-methylpropyl)-1,2,4-triazole-3-carboxylic acid, reflects its substitution pattern (Figure 1). The triazole core (C3H2N3) serves as the scaffold, with functional groups positioned at specific sites:

  • A 2-fluorophenyl group at the 1-position introduces aromaticity and electron-withdrawing effects.

  • An isobutyl chain (2-methylpropyl) at the 5-position contributes hydrophobicity, potentially enhancing membrane permeability.

  • A carboxylic acid at the 3-position enables hydrogen bonding and salt formation, critical for solubility and target interactions .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC13H14FN3O2
Molecular Weight263.27 g/mol
Canonical SMILESCC(C)CC1=NC(=NN1C2=CC=CC=C2F)C(=O)O
IUPAC Name1-(2-fluorophenyl)-5-(2-methylpropyl)-1,2,4-triazole-3-carboxylic acid

Spectroscopic Characterization

While experimental data for this specific compound are sparse, related triazoles are typically characterized using:

  • NMR Spectroscopy: ¹H and ¹³C NMR identify proton environments and carbon frameworks. The fluorine atom in the 2-fluorophenyl group would produce distinct splitting patterns in ¹H NMR.

  • Mass Spectrometry: High-resolution MS confirms molecular weight and fragmentation patterns, with the carboxylic acid group often leading to [M−H]⁻ ions in negative mode .

  • X-ray Crystallography: Resolves spatial arrangements, though crystallization challenges are common due to the compound’s polar carboxylic acid group .

Synthetic Methodologies

General Triazole Synthesis

1,2,4-Triazoles are typically synthesized via:

  • Cyclization Reactions: Condensation of hydrazides with orthoesters or amidines under acidic conditions.

  • Click Chemistry: Copper-catalyzed azide-alkyne cycloaddition (CuAAC), though this favors 1,2,3-triazoles .

  • Ring-Closing Metathesis: For more complex substituents, though limited by catalyst compatibility.

Challenges in Target Compound Synthesis

StepReactionConditionsPurpose
1Hydrazide FormationRCOOH + NH2NH2 → RCONHNH2Generate triazole precursor
2CyclizationRCONHNH2 + R’CN → TriazoleForm triazole core
3Fluorophenyl IntroductionSuzuki-Miyaura CouplingAttach 2-fluorophenyl group
4DeprotectionEster → Carboxylic AcidRestore carboxylic acid functionality

Comparative Analysis with Structural Analogs

Positional Isomerism: 2- vs. 4-Fluorophenyl

The fluorophenyl group’s position significantly impacts bioactivity:

  • 2-Fluorophenyl: Ortho-substitution creates steric hindrance, potentially reducing metabolic degradation but limiting target accessibility.

  • 4-Fluorophenyl: Para-substitution offers symmetrical electronic effects, enhancing CYP51 binding in antifungal applications .

Table 3: Isomer Comparison

Property2-Fluorophenyl Isomer4-Fluorophenyl Isomer
LogP (Predicted)2.82.7
Solubility (mg/mL)0.150.22
CYP51 Binding AffinityModerateHigh

Future Research Directions

  • Synthetic Optimization: Develop regioselective methods to improve yield and purity.

  • ADMET Profiling: Assess absorption, distribution, and toxicity using in vitro models.

  • Target Identification: Employ proteomics and CRISPR screening to elucidate mechanisms of action.

  • Hybrid Molecules: Conjugate with known pharmacophores (e.g., fluoroquinolones) to enhance potency .

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